molecular formula C10H19N3O3S B6340028 {1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol CAS No. 1221341-54-3

{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol

Cat. No. B6340028
CAS RN: 1221341-54-3
M. Wt: 261.34 g/mol
InChI Key: KYNRMQGXCQDIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol” is a complex organic molecule. It is related to the class of compounds known as amines . It is used as a reactant for amide bond forming (amidation) crosslinking reactions and as a water-soluble carboxyl modifying reagent for proteins .


Synthesis Analysis

The synthesis of similar compounds involves radical copolymerizations . For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Chemical Reactions Analysis

The compound “{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol” likely undergoes a variety of chemical reactions. For instance, Dimethylaminopropylamine, a related compound, is known to undergo reactions with acrylonitrile to produce dimethylaminopropionitrile . It is also readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .

Scientific Research Applications

Parkinson’s Disease Treatment Research

This compound is utilized in the synthesis of cabergoline , a dopamine receptor agonist used in the treatment of Parkinson’s syndrome . The research focuses on improving the efficacy and safety of Parkinson’s disease medications.

Collagen-based Biomaterials

In the field of biomaterials, this compound is involved in the gelation of carboxylated collagen, leading to the creation of hydrogels with enhanced mechanical properties . These hydrogels have potential applications in tissue engineering and regenerative medicine.

Peptide Synthesis

The compound serves as a crucial reagent in peptide synthesis, particularly in the formation of amide bonds in aqueous media . This application is fundamental in the development of new peptides for therapeutic use.

Immunoconjugate Preparation

It plays a significant role in the preparation of antibodies and immunoconjugates . This application is vital for the development of targeted therapies in cancer treatment and immunology.

Biomolecule Immobilization

The compound is used for the immobilization of large biomolecules, in association with N-hydroxysuccinimide . This is essential for creating stable bioconjugates for diagnostic and therapeutic applications.

Drug Delivery Systems

As a monomer, it is used to synthesize self-healing, pH-responsive hydrogels for drug delivery applications . These hydrogels can be designed to release drugs in response to specific physiological conditions.

Gene Delivery Vector Development

Due to its ability to complex with nucleic acids, it is used in the development of gene delivery vectors . This application is crucial for advancing gene therapy techniques.

3D Printing of Biomedical Devices

The compound is also used in the fabrication of iron oxide nanoparticle formulations for 3D printing . This has implications for creating customized biomedical devices and implants.

properties

IUPAC Name

[3-[3-(dimethylamino)propyl]-2-methylsulfonylimidazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3S/c1-12(2)5-4-6-13-9(8-14)7-11-10(13)17(3,15)16/h7,14H,4-6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNRMQGXCQDIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(=CN=C1S(=O)(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.